ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate
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Overview
Description
Ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate is a chemical compound with the molecular formula C10H19NO5. It is a derivative of β-alanine and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethyl ester group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate typically involves the protection of the amino group of β-alanine with a Boc group, followed by esterification with ethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine.
Scientific Research Applications
Ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate involves its ability to act as a protecting group for amino acids and peptides. The Boc group protects the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-hydroxy-N-tert-butoxycarbonyl-2-aminopropionate
- Ethyl N-hydroxy-N-tert-butoxycarbonyl-4-aminobutyrate
Uniqueness
Ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate is unique due to its specific structure, which includes a β-alanine backbone and a Boc protecting group. This combination allows for selective reactions and protection of the amino group during synthesis .
Properties
Molecular Formula |
C10H19NO5 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C10H19NO5/c1-5-15-8(12)6-7-11(14)9(13)16-10(2,3)4/h14H,5-7H2,1-4H3 |
InChI Key |
GMBNHUCPVFWZDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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